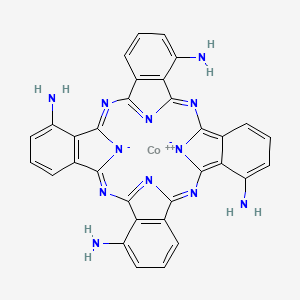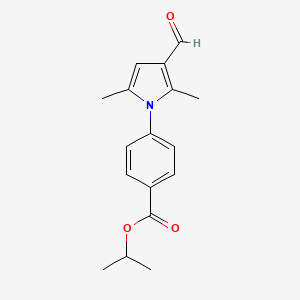![molecular formula C7H7N3OS B13788583 Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is a chemical compound with a unique structure that includes a thiazole ring and a cyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts. Reaction conditions vary but often involve heating and solvent-free environments.
Major Products
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the cyclodesulfurization of certain intermediates can yield five-membered rings with multiple heteroatoms .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a chemotherapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyanomethyl)acetamide: A related compound with similar synthetic routes and applications.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Another compound with a cyanomethyl group and heterocyclic structure.
Uniqueness
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is unique due to its specific thiazole ring structure and the presence of a cyanomethyl group
Eigenschaften
Molekularformel |
C7H7N3OS |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
N-[4-(cyanomethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7N3OS/c1-5(11)9-7-10-6(2-3-8)4-12-7/h4H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
YTSASKYLPVTEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)


![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)


![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)



